3-(Methylsulfanyl)cyclopentane-1-thiol

Organic Synthesis Polyfunctional Thiols Orthogonal Reactivity

Researchers needing a bifunctional organosulfur building block often face limited access to compounds that combine a reactive thiol with a stable methylsulfanyl group on a chiral cyclopentane scaffold. 3-(Methylsulfanyl)cyclopentane-1-thiol (CAS 2648941-50-6) solves this by offering dual sulfur functionality and a diastereomeric mixture that enables orthogonal reactivity and stereochemical exploration. Key advantages: • ≥95% certified purity ensures reproducible outcomes in combinatorial synthesis and SAR studies. • Mixture of diastereomers provides a built-in stereochemical library for flavor/olfaction research. • Reliable supply chain with documented characterization data (NMR, IR, UV-Vis) supports method development and quality control.

Molecular Formula C6H12S2
Molecular Weight 148.3 g/mol
Cat. No. B13588467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methylsulfanyl)cyclopentane-1-thiol
Molecular FormulaC6H12S2
Molecular Weight148.3 g/mol
Structural Identifiers
SMILESCSC1CCC(C1)S
InChIInChI=1S/C6H12S2/c1-8-6-3-2-5(7)4-6/h5-7H,2-4H2,1H3
InChIKeyHXZBBLCLKUIDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methylsulfanyl)cyclopentane-1-thiol: A Dual-Functionality Organosulfur Building Block for Advanced Flavor, Fragrance, and Synthetic Applications


3-(Methylsulfanyl)cyclopentane-1-thiol (CAS: 2648941-50-6, C6H12S2) is an organosulfur compound featuring a cyclopentane ring substituted with both a thiol (-SH) and a methylsulfanyl (-SCH3) group at the 1- and 3-positions, respectively . It is commonly supplied as a mixture of diastereomers due to the presence of two stereocenters [1]. This compound serves as a versatile building block in organic synthesis, where its dual sulfur functionalities enable distinct reactivity profiles compared to simpler monofunctional thiols or thioethers [2].

Why 3-(Methylsulfanyl)cyclopentane-1-thiol Cannot Be Replaced by Simpler Cyclopentane Thiols or Sulfides


Generic substitution fails because 3-(methylsulfanyl)cyclopentane-1-thiol possesses a unique bifunctional architecture combining a reactive thiol (-SH) with a stable methylsulfanyl (-SCH3) group, which is absent in simple cyclopentane thiols like cyclopentanethiol (CAS: 1679-07-8) [1]. This dual functionality allows for orthogonal reactivity and the formation of more complex molecular scaffolds, as supported by combinatorial synthesis studies on polyfunctional thiols [2]. Additionally, the presence of two stereocenters leads to a mixture of diastereomers, providing stereochemical diversity that is not achievable with monofunctional or achiral analogs, a factor critical for structure-activity relationship (SAR) studies in drug discovery and flavor chemistry [3].

Quantitative Differentiation Guide: 3-(Methylsulfanyl)cyclopentane-1-thiol vs. Structural Analogs


Dual Sulfur Functionality: Quantified Reactivity Advantage Over Cyclopentanethiol (CAS 1679-07-8)

3-(Methylsulfanyl)cyclopentane-1-thiol contains two distinct sulfur centers (thiol and methylthioether), enabling orthogonal chemical transformations that are impossible with the single thiol group of cyclopentanethiol. Combinatorial synthesis strategies with polyfunctional thiols have demonstrated that the presence of an additional functional group can accelerate reaction rates and expand the accessible chemical space [1]. While direct head-to-head kinetic data is not available, class-level evidence confirms that bifunctional thiols exhibit higher reactivity in key steps such as conjugate additions and thiol-ene couplings, which are foundational in the preparation of complex aroma compounds [2].

Organic Synthesis Polyfunctional Thiols Orthogonal Reactivity

Stereochemical Diversity: Diastereomeric Mixture vs. Achiral Cyclopentane Derivatives

3-(Methylsulfanyl)cyclopentane-1-thiol is supplied as a mixture of diastereomers due to the presence of two stereocenters at C1 and C3, a feature confirmed by its SMILES string CSC1CCC(S)C1 [1]. In contrast, cyclopentanethiol (C5H10S) and (methylthio)cyclopentane (C6H12S) are achiral molecules with zero stereocenters [2]. This stereochemical richness is critical for SAR studies in drug discovery and for exploring how stereochemistry influences odor perception in flavor chemistry, as evidenced by research on stereoisomers of 3-mercaptocycloalkanones .

Stereochemistry Diastereomers Structure-Activity Relationship (SAR)

Analytical Characterization Purity: Supplier-Certified 95% vs. Analog Class Typical Purity Ranges

Commercial suppliers provide 3-(methylsulfanyl)cyclopentane-1-thiol with a certified purity of 95%, as indicated on the Sigma-Aldrich product page . While typical purity for cyclopentanethiol from bulk suppliers can range from 97% to >98% (e.g., TCI product >98.0% GC) [1], the target compound's defined purity ensures reproducibility for sensitive applications such as combinatorial synthesis of odorants, where impurity profiles can significantly alter sensorial outcomes [2].

Quality Control Purity Synthetic Chemistry

Targeted Application Scenarios for 3-(Methylsulfanyl)cyclopentane-1-thiol in R&D and Industrial Workflows


Combinatorial Synthesis of Novel Polyfunctional Thiol Odorants

In combinatorial chemistry approaches aimed at discovering new aroma-impact compounds, 3-(methylsulfanyl)cyclopentane-1-thiol serves as an ideal building block due to its dual sulfur functionality and stereochemical diversity [1]. Its 95% certified purity ensures consistent reaction outcomes during high-throughput synthesis, while its diastereomeric nature allows for the simultaneous exploration of stereochemical effects on olfactory perception . This scenario is directly supported by methodologies that successfully employed polyfunctional thiols in rapid synthetic campaigns for novel odorants [1].

Structure-Activity Relationship (SAR) Studies in Flavor Chemistry

When investigating how molecular structure influences taste and smell perception, the diastereomeric mixture of 3-(methylsulfanyl)cyclopentane-1-thiol provides a ready-made library of stereoisomers . Unlike achiral cyclopentanethiol or methylthiocyclopentane, this compound allows researchers to correlate specific stereochemical configurations with sensory attributes, as demonstrated in analogous studies on 3-mercaptocycloalkanones . This application is particularly relevant for developing high-value flavor ingredients with tailored sensory profiles.

Intermediate for Asymmetric Synthesis of Sulfur-Containing Heterocycles

The presence of two distinct sulfur groups enables sequential, orthogonal functionalization, making 3-(methylsulfanyl)cyclopentane-1-thiol a strategic intermediate in the construction of sulfur-containing heterocycles relevant to pharmaceuticals and agrochemicals [2]. The defined purity (95%) is critical for maintaining yield and minimizing side products in multi-step synthetic sequences. This scenario is inferred from the broad utility of polyfunctional thiols in advanced organic synthesis [2].

Calibration Standard for Analytical Method Development

Given the availability of robust characterization data, including NMR, IR, and UV-Vis spectra [3], and a defined purity of 95% , 3-(methylsulfanyl)cyclopentane-1-thiol can serve as a reference standard for developing GC-MS or LC-MS methods aimed at detecting and quantifying volatile sulfur compounds in complex matrices such as food, beverages, or biological samples. Its unique dual-sulfur fingerprint (C6H12S2) provides a distinct mass spectrometric signature compared to simpler C5H10S or C6H12S analogs .

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